![molecular formula C20H21N5O3S2 B5062912 N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5062912.png)
N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It is a selective and potent activator of insect ryanodine receptors (RyRs) that are critical for muscle contraction .
Synthesis Analysis
Fourier transform infrared spectroscopy revealed the formation of C–H⋯O and C–H⋯N hydrogen bonds between the OH or NH group of PRX with the carbonyl group of BA at the ratio of 1:1 .Molecular Structure Analysis
The molecular formula of the compound is C19H20N6O3 . The molecular weight is 380.4 g/mol . The compound has a complexity of 568 .Chemical Reactions Analysis
The compound forms C–H⋯O and C–H⋯N hydrogen bonds between the OH or NH group of PRX with the carbonyl group of BA at the ratio of 1:1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.4 g/mol . It has a complexity of 568 . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass is 380.15968852 g/mol . The monoisotopic mass is also 380.15968852 g/mol . The topological polar surface area is 103 Ų . The heavy atom count is 28 .Mechanism of Action
The compound effectively induces methuosis in tested cancer cells but not human normal cells . The induced vacuoles are derived from macropinosomes but not autophagosomes . The cytoplasmic vacuoles may originate from the endoplasmic reticulum (ER) and be accompanied by ER stress . The MAPK/JNK signalling pathway is involved in the induced methuotic cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-methyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-15-18(29-20(22-15)23-30(27,28)16-7-3-2-4-8-16)19(26)25-13-11-24(12-14-25)17-9-5-6-10-21-17/h2-10H,11-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVNVOJZSVNGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.